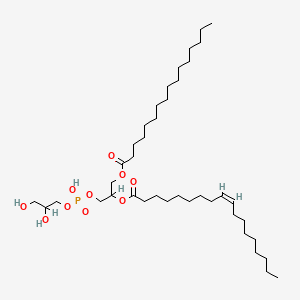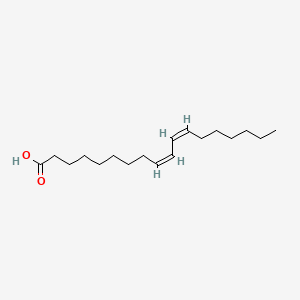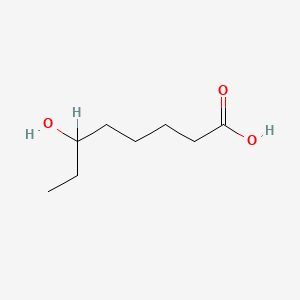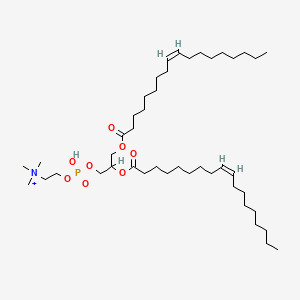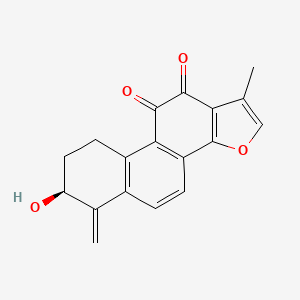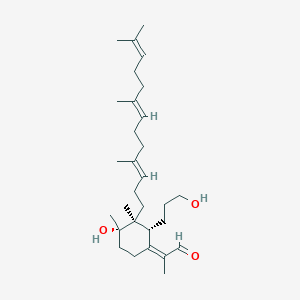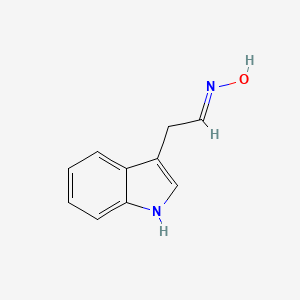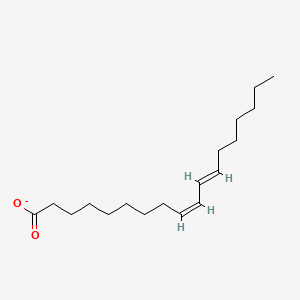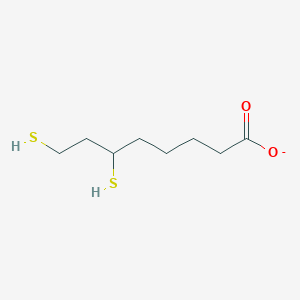
Cyclobutane-1,1-dicarboxylate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane-1,1-dicarboxylate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a cyclobutane-1,1-dicarboxylic acid. It is a conjugate acid of a cyclobutane-1,1-dicarboxylate(2-).
Scientific Research Applications
Chemical Properties and Reactions
- Coordination Modes in Ruthenium(II) Complexes : CBDCA exhibits an unusual bridging coordination mode in ruthenium(II) complexes, stabilized by intramolecular hydrogen bonds (Bratsos et al., 2005).
- Torquoselectivity in Cyclobutene Electrocyclic Reactions : CBDCA derivatives demonstrate specific reaction patterns in cyclobutene electrocyclic reactions, confirming theoretical predictions (Niwayama & Houk, 1992).
- Spectroscopy and Molecular Structure Analysis : Spectroscopic studies on potassium hydrogen cyclobutane dicarboxylate have been conducted to understand its molecular structure and hydrogen bonding behaviors (Cassanas et al., 1987).
Applications in Synthesis and Material Science
- Synthesis of Supramolecular Organo Gelators : CBDCA has been used in the synthesis of organo gelators, highlighting its role in forming hydrogen-bonded networks essential for gelation behavior (Trivedi et al., 2006).
- Cycloaddition Chemistry : CBDCA-activated donor-acceptor cyclobutanes have been explored for their utility in cycloaddition chemistry, forming structurally unique compounds (Stevens et al., 2011).
- Synthesis of Coordination Polymers : Lithium coordination polymers have been synthesized from CBDCA, revealing insights into their coordination and aggregation behaviors (Chen et al., 2007).
Biochemistry and Medicinal Chemistry
- Bioactive Cyclobutane-Containing Alkaloids : Research on cyclobutane-containing alkaloids, including CBDCA derivatives, highlights their antimicrobial, antibacterial, and anticancer activities (Dembitsky, 2007).
properties
Molecular Formula |
C6H7O4- |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
1-carboxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)/p-1 |
InChI Key |
CCQPAEQGAVNNIA-UHFFFAOYSA-M |
SMILES |
C1CC(C1)(C(=O)O)C(=O)[O-] |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



